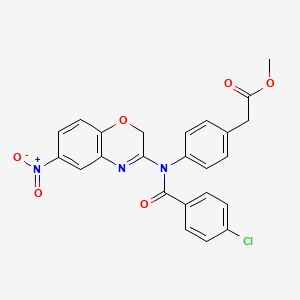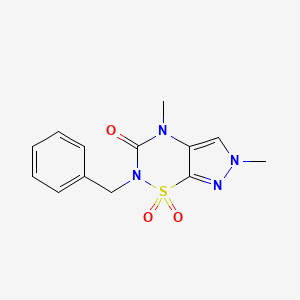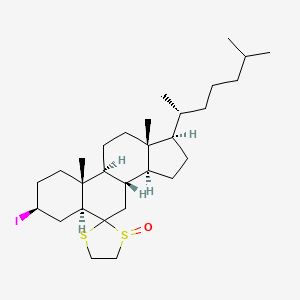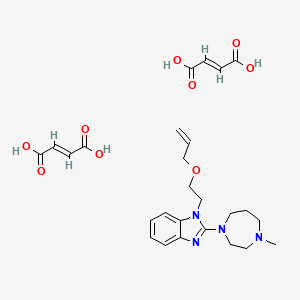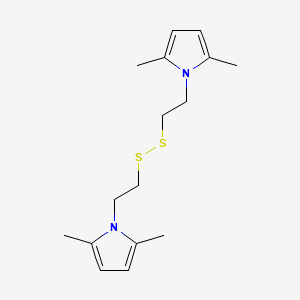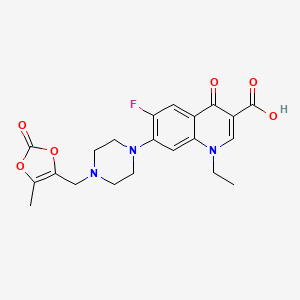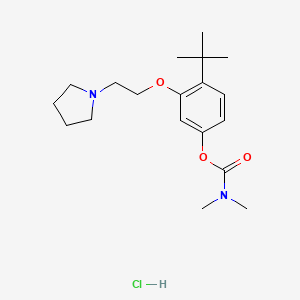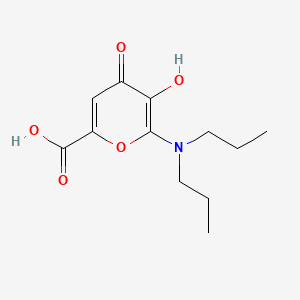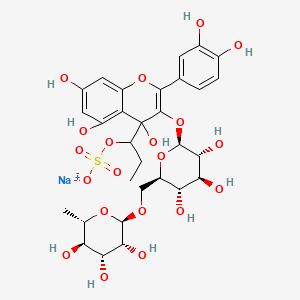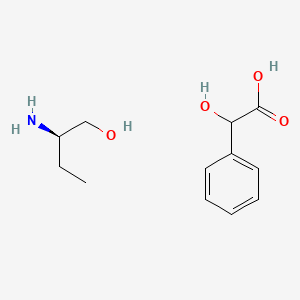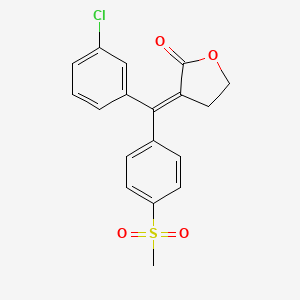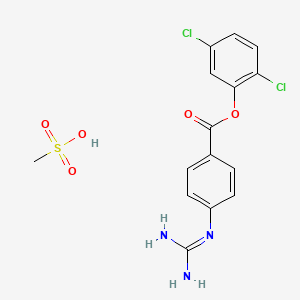
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid moiety, an aminoiminomethyl group, and a 2,5-dichlorophenyl ester. The monomethanesulfonate part of the compound adds to its solubility and stability, making it a valuable substance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate typically involves multiple steps. The initial step often includes the esterification of benzoic acid with 2,5-dichlorophenol under acidic conditions. This is followed by the introduction of the aminoiminomethyl group through a series of nucleophilic substitution reactions. The final step involves the addition of the monomethanesulfonate group to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoiminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminoiminomethyl group plays a crucial role in its binding affinity, while the 2,5-dichlorophenyl ester enhances its stability and solubility. The monomethanesulfonate group further aids in its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Phenyl esters: Compounds such as phenyl acetate and phenyl propionate have similar ester functionalities but lack the aminoiminomethyl group.
Chlorinated aromatic compounds: Compounds like 2,4-dichlorophenol and 2,6-dichlorobenzoic acid have similar chlorination patterns but differ in their overall structure.
Uniqueness
The uniqueness of Benzoic acid, 4-((aminoiminomethyl)amino)-, 2,5-dichlorophenyl ester, monomethanesulfonate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminoiminomethyl group, along with the 2,5-dichlorophenyl ester and monomethanesulfonate, makes it a versatile compound with diverse applications.
属性
CAS 编号 |
111884-43-6 |
|---|---|
分子式 |
C15H15Cl2N3O5S |
分子量 |
420.3 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C14H11Cl2N3O2.CH4O3S/c15-9-3-6-11(16)12(7-9)21-13(20)8-1-4-10(5-2-8)19-14(17)18;1-5(2,3)4/h1-7H,(H4,17,18,19);1H3,(H,2,3,4) |
InChI 键 |
OATVYKDDXIDZPQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=C(C=CC(=C2)Cl)Cl)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


